molecular formula C6H7F3N2O B1445124 (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol CAS No. 1216001-04-5

(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol

Cat. No. B1445124
M. Wt: 180.13 g/mol
InChI Key: UJYFXPDZQGCXPH-UHFFFAOYSA-N
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Description

“(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol” is an organic compound with the molecular formula C6H7F3N2O. It has a molecular weight of 180.13 . It is typically stored at room temperature and is available in either solid or liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-2,12H,3-4H2 . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom.


Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

(1) Synthesis of Novel Compounds The compound (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanol and its derivatives have been used in the convergent synthesis of new polysubstituted methanones. This synthesis involves a cyclocondensation reaction and has yielded compounds with significant cytotoxicity in human leukocytes at high concentrations, indicating potential applications in medicinal chemistry (Bonacorso et al., 2016).

(2) Structural and Spectral Studies Complexes with various ligands have been synthesized using derivatives of this compound, characterized by spectral studies, and had their structures established by single crystal XRD studies. It's noted that certain groups in these molecules do not participate in complexation but remain as pendant groups, indicating specific structural properties (Sairem et al., 2012).

(3) Study on Inhibitors and Biological Activities Derivatives of this compound have been screened for inhibitory activity against fructose-1,6-bisphosphatase (FBPase), identifying several compounds as potent inhibitors. This demonstrates potential applications in biochemistry and pharmaceuticals for the regulation of metabolic processes (Rudnitskaya et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with this compound include H315, H319, H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing vapors and aerosols, avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYFXPDZQGCXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol

CAS RN

1216001-04-5
Record name [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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